molecular formula C35H35BrClN4O10P B10853014 (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B10853014
M. Wt: 818.0 g/mol
InChI Key: SCLRICMZGZSWFY-MGONOCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RXP-470, also known as RXP470.1, is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12). This compound has shown significant efficacy in reducing atherosclerotic plaque cross-sectional area in mouse models. It is characterized by its high selectivity for MMP-12, with a Ki value of 0.2 nM against human MMP-12 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RXP-470 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis requires precise control of reaction conditions to achieve the desired selectivity and potency .

Industrial Production Methods

Industrial production of RXP-470 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industry standards .

Mechanism of Action

RXP-470 exerts its effects by selectively inhibiting MMP-12, an enzyme involved in the degradation of extracellular matrix components. The inhibition occurs through the binding of RXP-470 to the active site of MMP-12, preventing the enzyme from interacting with its natural substrates. This results in reduced extracellular matrix degradation and decreased inflammation .

Properties

Molecular Formula

C35H35BrClN4O10P

Molecular Weight

818.0 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(4-bromophenyl)-hydroxyphosphoryl]methyl]-3-[3-[4-(3-chlorophenyl)phenyl]-1,2-oxazol-5-yl]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H35BrClN4O10P/c36-24-8-10-27(11-9-24)52(49,50)19-23(33(45)39-28(13-15-32(43)44)34(46)40-29(35(47)48)12-14-31(38)42)17-26-18-30(41-51-26)21-6-4-20(5-7-21)22-2-1-3-25(37)16-22/h1-11,16,18,23,28-29H,12-15,17,19H2,(H2,38,42)(H,39,45)(H,40,46)(H,43,44)(H,47,48)(H,49,50)/t23-,28+,29+/m1/s1

InChI Key

SCLRICMZGZSWFY-MGONOCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)C[C@H](CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=NOC(=C3)CC(CP(=O)(C4=CC=C(C=C4)Br)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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